REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([I:17])=[C:5]([C:14]([OH:16])=[O:15])[C:6]([I:13])=[C:7]([C:11]=1[I:12])[C:8]([OH:10])=[O:9])#[N:2].S(=O)(=O)(O)[OH:19]>>[C:1]([C:3]1[C:11]([I:12])=[C:7]([C:8]([OH:10])=[O:9])[C:6]([I:13])=[C:5]([C:4]=1[I:17])[C:14]([OH:16])=[O:15])(=[O:19])[NH2:2]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=C(C(=C(C(=O)O)C1I)I)C(=O)O)I
|
Name
|
ice
|
Quantity
|
1.2 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
stirred for one hour in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated first under agitation for 30 minutes to 60° C.
|
Type
|
CUSTOM
|
Details
|
The thus-precipitated crude product
|
Type
|
FILTRATION
|
Details
|
is vacuum-filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
under heating in 400 ml of ethanol
|
Type
|
WAIT
|
Details
|
After several hours of agitation in an ice bath
|
Type
|
FILTRATION
|
Details
|
the thus-separated sodium salt is vacuum-filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 200 ml of hot water
|
Type
|
ADDITION
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Details
|
After treating the solution with active carbon
|
Type
|
CUSTOM
|
Details
|
the filtrate is precipitated into 150 ml of semiconcentrated sulfuric acid
|
Type
|
STIRRING
|
Details
|
After several hours of stirring in an ice bath
|
Type
|
FILTRATION
|
Details
|
the precipitate is vacuum-filtered
|
Type
|
WASH
|
Details
|
washed with a small amount of ice-cold water
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C=1C(=C(C(=C(C(=O)O)C1I)I)C(=O)O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |